(2E)-2-cyano-N-1,3-thiazol-2-yl-3-(2-thienyl)acrylamide
Overview
Description
“(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole derivatives have a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives are known to react with hydrazonoyl halides to form new compounds . They also undergo C − H substitution reactions catalyzed by the palladium/copper system .Scientific Research Applications
Antimicrobial Applications
A novel series of polyfunctionalized acyclic and heterocyclic dye precursors based on conjugate enaminones and/or enaminonitrile moieties, including (E)-2-cyano-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity against various tested organisms, with some showing comparable or higher efficiency than selected standards. The dyes derived from these precursors were applied to textiles, demonstrating the potential of these compounds in antimicrobial textile finishing (Shams et al., 2011).
Antitumor Evaluation
The compound has been utilized in the synthesis of different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthesized products were evaluated for their antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Many compounds revealed high inhibitory effects, indicating the compound's potential in antitumor applications (Shams et al., 2010).
Herbicidal Activity
2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates synthesized from related structures have shown promising herbicidal activities, demonstrating the potential of this chemical class in developing new herbicides. These compounds displayed good inhibitory effects on PSII electron transport, a key process in plant photosynthesis, indicating their usefulness as herbicidal agents (Wang et al., 2004).
Solar Cell Applications
The introduction of 2-(thiophen-2-yl)thiazole, a related structural moiety, as a π-bridge into diethylamino coumarin and the synthesis of novel coumarin sensitizers for dye-sensitized solar cells underscore the potential application of similar structures in improving light-harvesting capabilities and photovoltaic performance. Such research demonstrates the utility of these compounds in enhancing the efficiency of solar cells (Han et al., 2015).
Corrosion Inhibition
Thiazole-based polyamides containing diarylidenecyclohexanone moiety, derived from related chemical structures, have been investigated for their corrosion inhibitive properties. These studies indicate the potential of utilizing such compounds in protecting metals against corrosion, highlighting the broad applicability of this chemical class in materials science (Aly & Hussein, 2014).
Mechanism of Action
While the specific mechanism of action for “(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide” is not available, thiazole derivatives are known to exhibit a wide range of biological activities such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
Thiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on exploring these properties further and developing new thiazole-based drugs with improved efficacy and lesser side effects.
Properties
IUPAC Name |
(E)-2-cyano-N-(1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c12-7-8(6-9-2-1-4-16-9)10(15)14-11-13-3-5-17-11/h1-6H,(H,13,14,15)/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFNWHDWQOIHD-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.